molecular formula C6H3Cl2NO3 B1621927 3,6-Dichloro-2-nitrophenol CAS No. 3114-64-5

3,6-Dichloro-2-nitrophenol

Cat. No. B1621927
M. Wt: 208 g/mol
InChI Key: KAZVEJBQIOEVSZ-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A yellow solution of 2,5-dichloro-6-nitrophenol (10.0 g, 48.0 mmol) in ethanol (200 mL) and acetic acid (13.8 mL) at 0° C. was catalytically reduced in the presence of 5% Platinum on charcoal (0.15 g) under an atmosphere of hydrogen (25 psi) for 1 hour in a Parr hydrogenator. The resultant colorless solution was filtered and concentrated under reduced pressure (15 torr). The residue was then dried under high vacuum (0.02 torr) overnight to yield 8.52 g (100%) of 2-amino-3,6-dichlorophenol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[OH:12]>C(O)C.C(O)(=O)C.[Pt]>[NH2:9][C:4]1[C:5]([Cl:8])=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
13.8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant colorless solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (15 torr)
CUSTOM
Type
CUSTOM
Details
The residue was then dried under high vacuum (0.02 torr) overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC=C1Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.52 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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